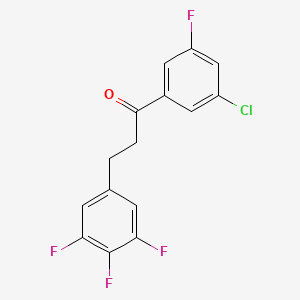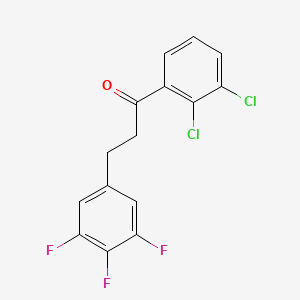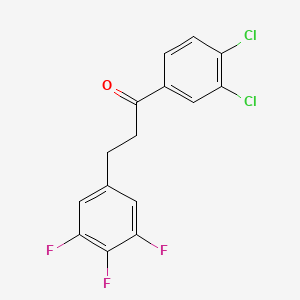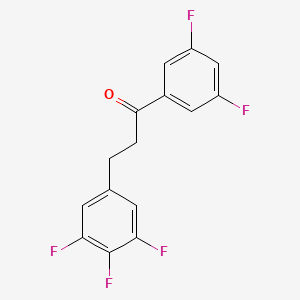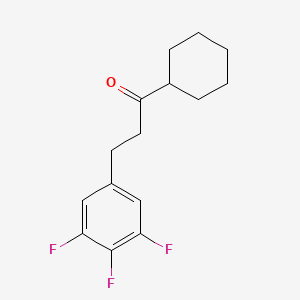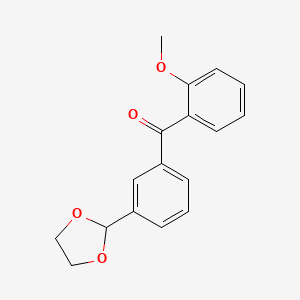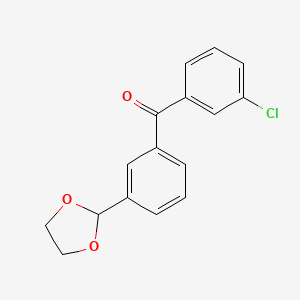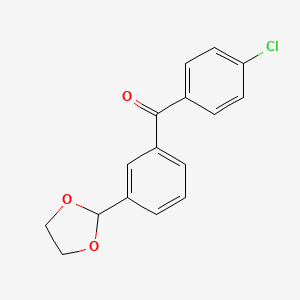
4-Methoxy-3-pyrrol-1-YL-benzoic acid
カタログ番号 B1328025
CAS番号:
1000356-65-9
分子量: 217.22 g/mol
InChIキー: DMEAHEOVFMRNLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Crystal Structure and Hydrothermal Synthesis
- 4-Methoxy-3-pyrrol-1-YL-benzoic acid has been studied in the context of crystallography. Lin and Zhang (2012) investigated the crystal structure of a related compound under hydrothermal conditions, highlighting the planarity and inclinations within its molecular structure (Lin & Zhang, 2012).
Synthesis of Pyrrolo Benzodiazocine Ring System
- Koriatopoulou et al. (2008) described a novel synthesis method for the pyrrolo benzodiazocine ring system, starting with 1 H -Pyrrole-2-carbaldehyde, which shares structural similarities with this compound (Koriatopoulou et al., 2008).
Fabrication of Hybrid Films
- Makowski et al. (2007) explored the use of a structurally similar compound, 4-(pyrrole-1-yl) benzoic acid, in the controlled fabrication of multilayered hybrid films, demonstrating its potential in creating complex nanostructures (Makowski et al., 2007).
Antibacterial and Antitubercular Properties
- Joshi et al. (2008) synthesized and evaluated 4-pyrrol-1-yl benzoic acid hydrazide analogs, which showed promising antibacterial and antitubercular activities, signifying its potential in medical applications (Joshi et al., 2008).
Luminescent Properties of Lanthanide Complexes
- Sivakumar et al. (2010) examined the influence of substituents on 4-benzyloxy benzoic acid derivatives, akin to this compound, on the photophysical properties of lanthanide coordination compounds (Sivakumar et al., 2010).
Doping in Polyaniline
- Amarnath and Palaniappan (2005) investigated benzoic acid and its derivatives as dopants in polyaniline, demonstrating their utility in enhancing the properties of conducting polymers (Amarnath & Palaniappan, 2005).
Luminescent Lanthanide Complexes
- Kim et al. (2006) studied 4-naphthalen-1-yl-benzoic acid derivatives, similar to this compound, for their use in luminescent lanthanide complexes, contributing to the understanding of energy transfer in such systems (Kim et al., 2006).
Analgesic and Antiinflammatory Properties
- Muchowski et al. (1985) synthesized and evaluated pyrrole derivatives for their analgesic and antiinflammatory activities, indicating the potential therapeutic uses of these compounds (Muchowski et al., 1985).
Binding Modes in Cytochrome P450 Monooxygenases
- Podgorski et al. (2020) used substituted benzoic acids, including a compound structurally similar to this compound, to study binding modes in cytochrome P450, enhancing our understanding of this crucial enzyme's function (Podgorski et al., 2020).
Synchrotron X-ray Powder Diffraction in Antitumoral Agents
- Silva et al. (2012) utilized chain functionalized pyrroles for crystal structure determination, providing insight into the structure of compounds that might have antitumoral properties (Silva et al., 2012).
Electrochemical Preparation of Composite Coatings
- Adamczyk et al. (2014) demonstrated the incorporation of 4-(pyrrole-1-yl) benzoic acid in the electrodeposition of poly(3,4-ethylenedioxythiophene), which is relevant for the development of advanced materials (Adamczyk et al., 2014).
Synthesis of Aryl-Substituted Pyrrole Derivative
- Li Bo-yu (2003) focused on synthesizing a pyrrole derivative, providing a basis for further exploration in the field of organic synthesis (Li Bo-yu, 2003).
Colored Oxidation Products of Pyrrole Derivatives
- Bauer (1970) explored the colored oxidation products of pyrrole derivatives, adding to the knowledge of pyrrole chemistry relevant to this compound (Bauer, 1970).
Electrochemical Activity of Pyrrole with TEMPO Side Chain
- Lu et al. (2014) studied the electrochemical polymerization of pyrrole with a TEMPO side chain, highlighting its potential in electrochemical applications (Lu et al., 2014).
Potentiometric Titration of Hydroxylated Benzoic Acids
- Aktaş and Yaşar (2004) utilized artificial neural network calibration for potentiometric titration of hydroxylated benzoic acids, providing insights into analytical techniques involving such compounds (Aktaş & Yaşar, 2004).
Temperature-Responsive Solid Material
- Han et al. (2013) developed a thermal responsive solid material using an aryl-substituted pyrrole derivative, indicating its utility in temperature monitoring applications (Han et al., 2013).
Polymorphs of Related Benzoic Acids
- Aakeröy et al. (2005) characterized new polymorphs of a compound structurally similar to this compound, contributing to the field of polymorphism in organic compounds (Aakeröy et al., 2005).
Antihepatotoxic Activity
- Gadgoli and Mishra (1999) found antihepatotoxic activity in a compound similar to this compound, highlighting its medicinal potential (Gadgoli & Mishra, 1999).
Aldose Reductase Inhibitory Activity
- Chatzopoulou et al. (2011) studied the effect of methoxy substitution in pyrrole analogs on aldose reductase inhibitory activity, showing potential for therapeutic applications (Chatzopoulou et al., 2011).
Antimycobacterial Agents
- Joshi et al. (2017) synthesized novel pyrrole analogs, including 4-(4-pyrrol-1-yl) benzoic acid hydrazide, showing promising antimycobacterial activities, important for developing new antimicrobial agents (Joshi et al., 2017).
Safety and Hazards
特性
IUPAC Name |
4-methoxy-3-pyrrol-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11-5-4-9(12(14)15)8-10(11)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEAHEOVFMRNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one](/img/structure/B1327944.png)

